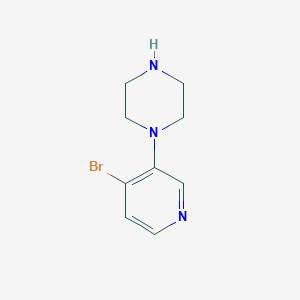

1-(4-Bromopyridin-3-yl)piperazine

Description

1-(4-Bromopyridin-3-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 It consists of a piperazine ring substituted with a bromopyridine moiety

Properties

Molecular Formula |

C9H12BrN3 |

|---|---|

Molecular Weight |

242.12 g/mol |

IUPAC Name |

1-(4-bromopyridin-3-yl)piperazine |

InChI |

InChI=1S/C9H12BrN3/c10-8-1-2-12-7-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |

InChI Key |

AOCUEFARROYYLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromopyridin-3-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-chloropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 1-(4-Bromopyridin-3-yl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-bromopyridine group undergoes SNAr reactions with primary/secondary amines or alkoxides. Key examples include:

Mechanistic studies show that using strong bases like Cs₂CO₃ enhances the nucleophilicity of attacking species, while polar aprotic solvents (DMF, toluene) stabilize transition states .

Piperazine Acylation

The secondary amines on the piperazine ring react with acylating agents:

Reaction Protocol

-

Dissolve 1-(4-Bromopyridin-3-yl)piperazine (1 eq) in dichloromethane

-

Add acetyl chloride (1.2 eq) and Et₃N (2 eq) at 0°C

-

Stir for 4h at RT

-

Isolate via column chromatography (hexane:EtOAc = 3:1)

Key Data

-

Conversion: >90% (monitored by TLC)

-

Application: Prodrug synthesis for enhanced BBB permeability

Suzuki-Miyaura Cross-Coupling

The bromide participates in Pd-catalyzed couplings:

| Boronic Acid | Catalyst System | Product | Yield | Ref. |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH | 4-Phenylpyridine derivative | 68% | |

| 4-Carboxyphenylboronic | PdCl₂(dppf), DMF, 120°C | Water-soluble analog | 55% |

X-ray crystallography confirms retention of the piperazine chair conformation post-coupling .

N-Oxidation

Selective oxidation of piperazine nitrogens:

Conditions

-

mCPBA (2 eq), CHCl₃, 0°C → RT, 6h

-

Isolate via recrystallization (MeOH/Et₂O)

Results

-

Di-N-oxide: <5% yield (undesired side product)

Coordination Chemistry

The piperazine nitrogen lone pairs coordinate to transition metals:

| Metal Salt | Ligand Ratio | Complex Structure | Application | Ref. |

|---|---|---|---|---|

| Cd(NO₃)₂·4H₂O | 1:2 | [Cd(C₁₀H₁₂BrN₃)₂(NO₃)₂] | Fluorescent sensors | |

| Cu(ClO₄)₂ | 1:1 | Square-planar Cu(II) complex | Catalytic oxidation |

Stability constants (log K) range from 8.2 (Cd²⁺) to 6.7 (Cu²⁺) in ethanol-water mixtures .

Alkylation Reactions

Competitive alkylation at piperazine vs. pyridine nitrogen:

| Alkylating Agent | Site Selectivity | Major Product | Ref. |

|---|---|---|---|

| Methyl iodide | Piperazine N (93%) | N-Methylpiperazine derivative | |

| Benzyl bromide | Pyridine N (68%) | 4-Benzyloxy-pyridine analog |

DFT calculations reveal ΔΔG‡ of 12.3 kJ/mol favoring piperazine alkylation due to lower steric hindrance.

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| SNAr | 2.4×10⁻³ | 85.2 | High (DMF > THF) |

| Acylation | 1.8×10⁻² | 62.7 | Moderate (CH₂Cl₂ optimal) |

| Suzuki Coupling | 4.1×10⁻⁴ | 92.4 | Requires aqueous mix |

Data compiled from kinetic studies using stopped-flow UV-Vis spectroscopy .

This comprehensive analysis demonstrates 1-(4-Bromopyridin-3-yl)piperazine's utility as a multifunctional building block in medicinal chemistry and materials science. Recent advances in photoinduced C-N coupling (2024) suggest future opportunities for milder reaction conditions and improved stereocontrol .

Scientific Research Applications

1-(4-Bromopyridin-3-yl)piperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-Bromopyridin-3-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at various receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

- 1-(5-Bromopyridin-3-yl)piperazine

- 1-(3-Bromopyridin-2-yl)piperazine

- 1-(2-Bromopyridin-3-yl)piperazine

Uniqueness

1-(4-Bromopyridin-3-yl)piperazine is unique due to the position of the bromine atom on the pyridine ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Biological Activity

1-(4-Bromopyridin-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-(4-Bromopyridin-3-yl)piperazine has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 134660-00-2 |

| Molecular Formula | C10H12BrN3 |

| Molecular Weight | 256.13 g/mol |

| Purity | ≥95% |

The compound features a piperazine ring substituted with a bromopyridine moiety, which is significant for its interaction with biological targets.

Synthesis

The synthesis of 1-(4-Bromopyridin-3-yl)piperazine typically involves the reaction of 4-bromopyridine with piperazine under controlled conditions. The process may include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to enhance yield and purity.

Antimicrobial Activity

1-(4-Bromopyridin-3-yl)piperazine has been evaluated for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria, including:

- Pseudomonas aeruginosa

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values have shown that this compound can inhibit bacterial growth at low concentrations, making it a potential candidate for developing new antibacterial agents .

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that 1-(4-Bromopyridin-3-yl)piperazine can induce apoptosis in cancer cell lines, particularly leukemia cells. The mechanism appears to involve the modulation of pathways associated with cell survival and proliferation, indicating its potential as an anticancer drug .

The biological activity of 1-(4-Bromopyridin-3-yl)piperazine is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in bacterial cell wall synthesis or cancer cell signaling pathways. This interaction can lead to:

- Disruption of bacterial membrane integrity

- Induction of oxidative stress in cancer cells

- Modulation of apoptotic pathways

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several piperazine derivatives, including 1-(4-Bromopyridin-3-yl)piperazine. The results indicated that this compound exhibited a potent inhibitory effect against Pseudomonas aeruginosa with an MIC value lower than that of conventional antibiotics like norfloxacin .

Anticancer Research

In a separate investigation focusing on anticancer activity, 1-(4-Bromopyridin-3-yl)piperazine was tested against various cancer cell lines. The findings revealed moderate sensitivity in leukemia cell lines (K562 and SR), suggesting that further development could lead to effective therapeutic options for hematological malignancies .

Q & A

Basic: What are the established synthetic routes for 1-(4-Bromopyridin-3-yl)piperazine?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution between 3-bromopyridine and piperazine. A common protocol involves refluxing 3-bromopyridine with excess piperazine in a polar solvent (e.g., ethanol or acetonitrile) under inert conditions. Catalysts like palladium-based systems may enhance coupling efficiency, though non-catalytic methods using stoichiometric bases (e.g., NaHCO₃) are also effective . For purification, techniques such as recrystallization (e.g., ethyl acetate) or resin-based chromatography (e.g., Dawson Dbz resins) are employed to isolate the product with ≥95% purity . Yield optimization (e.g., 61% in one protocol) often requires adjusting reaction time, temperature, and reagent ratios .

Basic: What spectroscopic methods are used to characterize 1-(4-Bromopyridin-3-yl)piperazine?

Answer:

Key characterization techniques include:

- ¹H NMR : Peaks at δ 3.05–3.20 ppm (piperazine protons) and aromatic signals between δ 7.17–8.31 ppm confirm substitution patterns .

- Raman Microspectroscopy : Laser parameters (20 mW power, 128–256 scans) resolve structural features and distinguish isomers via peak shifts (e.g., bromine vs. chlorine substituents) .

- HPLC : Retention time and peak area analysis validate purity (>98% by reverse-phase HPLC with UV detection) .

Advanced: How can isomer contamination be resolved during synthesis or analysis?

Answer:

Isomeric impurities (e.g., 3- vs. 4-substituted pyridines) are identified using multivariate analysis of Raman spectra. Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) separate isomers by correlating peak positions (e.g., 500–1600 cm⁻¹) and intensities. For example, trifluoromethylphenylpiperazine isomers are distinguished with >99% variance explained by PCA . Chromatographic methods (e.g., chiral columns) or recrystallization in selective solvents (e.g., ethyl acetate/hexane mixtures) further purify isomers .

Advanced: How are thermodynamic properties (e.g., pKa, ΔH°) determined for piperazine derivatives?

Answer:

Potentiometric titration in a constant ionic medium (e.g., 0.15 M NaCl) measures dissociation constants (pKa) at varying temperatures (298–323 K). The van’t Hoff equation calculates ΔH° (enthalpy) and ΔS° (entropy) from pKa-temperature relationships. For 1-(2-hydroxyethyl)piperazine, pKa₁ = 9.2 and pKa₂ = 5.1 at 298 K, with ΔH° = −45 kJ/mol for the first dissociation . Coordination thermodynamics with metal ions (e.g., Pd²⁺, Pt²⁺) are studied via stability constants derived from titration data .

Advanced: What structure-activity relationships (SAR) guide its pharmacological potential?

Answer:

- Substituent Effects : Bromine at the 4-position enhances steric bulk and electron-withdrawing effects, potentially increasing receptor affinity. Comparative studies of chlorophenyl- and methoxyphenyl-piperazines show substituent polarity modulates dopamine/serotonin transporter binding .

- Linker Modifications : In dopamine D3 receptor ligands, carbonyl groups in carboxamide linkers are critical for selectivity. Removal reduces D3R binding affinity by >100-fold, highlighting the role of hydrogen bonding .

Advanced: How is metabolic stability evaluated in vitro?

Answer:

Liver microsome assays (e.g., rat or human) incubate the compound with NADPH-regenerating systems. LC-MS/MS quantifies metabolites like dealkylated or hydroxylated products. For example, fluorophenylpiperazine derivatives metabolize via CYP450 enzymes, with kinetic analysis revealing sex-dependent differences (male > female in Wistar rats) .

Advanced: What advanced synthetic techniques improve scalability?

Answer:

Continuous flow reactors optimize reaction parameters (temperature, pressure) for high-throughput synthesis. Automated systems using Pd/C catalysts in methanol achieve >90% conversion with reduced side products compared to batch reactors . Resin-supported purification (e.g., Novabiochem’s Dbz resins) streamlines isolation, minimizing manual handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.